Cas no 1482103-12-7 (2-(3,5-dichloro-2-methoxyphenyl)cyclopropan-1-amine)

2-(3,5-dichloro-2-methoxyphenyl)cyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(3,5-dichloro-2-methoxyphenyl)cyclopropan-1-amine
- 1482103-12-7
- EN300-1967129
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- インチ: 1S/C10H11Cl2NO/c1-14-10-7(6-4-9(6)13)2-5(11)3-8(10)12/h2-3,6,9H,4,13H2,1H3
- InChIKey: HMBCCPITDZBGEW-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=CC(=C1OC)C1CC1N)Cl
計算された属性
- せいみつぶんしりょう: 231.0217694g/mol
- どういたいしつりょう: 231.0217694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 35.2Ų
2-(3,5-dichloro-2-methoxyphenyl)cyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1967129-10.0g |
2-(3,5-dichloro-2-methoxyphenyl)cyclopropan-1-amine |
1482103-12-7 | 10g |
$5037.0 | 2023-05-25 | ||
Enamine | EN300-1967129-5.0g |
2-(3,5-dichloro-2-methoxyphenyl)cyclopropan-1-amine |
1482103-12-7 | 5g |
$3396.0 | 2023-05-25 | ||
Enamine | EN300-1967129-0.5g |
2-(3,5-dichloro-2-methoxyphenyl)cyclopropan-1-amine |
1482103-12-7 | 0.5g |
$1124.0 | 2023-09-16 | ||
Enamine | EN300-1967129-0.1g |
2-(3,5-dichloro-2-methoxyphenyl)cyclopropan-1-amine |
1482103-12-7 | 0.1g |
$1031.0 | 2023-09-16 | ||
Enamine | EN300-1967129-1.0g |
2-(3,5-dichloro-2-methoxyphenyl)cyclopropan-1-amine |
1482103-12-7 | 1g |
$1172.0 | 2023-05-25 | ||
Enamine | EN300-1967129-0.05g |
2-(3,5-dichloro-2-methoxyphenyl)cyclopropan-1-amine |
1482103-12-7 | 0.05g |
$983.0 | 2023-09-16 | ||
Enamine | EN300-1967129-0.25g |
2-(3,5-dichloro-2-methoxyphenyl)cyclopropan-1-amine |
1482103-12-7 | 0.25g |
$1078.0 | 2023-09-16 | ||
Enamine | EN300-1967129-2.5g |
2-(3,5-dichloro-2-methoxyphenyl)cyclopropan-1-amine |
1482103-12-7 | 2.5g |
$2295.0 | 2023-09-16 | ||
Enamine | EN300-1967129-5g |
2-(3,5-dichloro-2-methoxyphenyl)cyclopropan-1-amine |
1482103-12-7 | 5g |
$3396.0 | 2023-09-16 | ||
Enamine | EN300-1967129-1g |
2-(3,5-dichloro-2-methoxyphenyl)cyclopropan-1-amine |
1482103-12-7 | 1g |
$1172.0 | 2023-09-16 |
2-(3,5-dichloro-2-methoxyphenyl)cyclopropan-1-amine 関連文献
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
2-(3,5-dichloro-2-methoxyphenyl)cyclopropan-1-amineに関する追加情報
Introduction to 2-(3,5-dichloro-2-methoxyphenyl)cyclopropan-1-amine (CAS No. 1482103-12-7) and Its Emerging Applications in Chemical Biology
The compound 2-(3,5-dichloro-2-methoxyphenyl)cyclopropan-1-amine (CAS No. 1482103-12-7) represents a fascinating intersection of structural complexity and biological potential, making it a subject of significant interest in the field of chemical biology. This molecule, characterized by its cyclopropane ring fused with a phenyl moiety substituted with chloro and methoxy groups, has garnered attention due to its unique pharmacophoric features and promising applications in drug discovery and molecular research.
The structural motif of cyclopropan-1-amine is particularly noteworthy, as the three-membered cyclopropane ring introduces conformational rigidity, which can significantly influence the compound's interactions with biological targets. This rigidity often enhances binding affinity and selectivity, making such scaffolds valuable in the design of novel therapeutic agents. The phenyl ring, further functionalized with electron-withdrawing chloro groups at the 3 and 5 positions and an electron-donating methoxy group at the 2 position, creates a delicate balance of lipophilicity and electronic properties that can modulate receptor binding.
Recent advancements in computational chemistry and structure-based drug design have highlighted the potential of 2-(3,5-dichloro-2-methoxyphenyl)cyclopropan-1-amine as a lead compound for targeting various biological pathways. Studies suggest that this molecule may exhibit inhibitory activity against enzymes involved in inflammatory responses, making it a promising candidate for developing anti-inflammatory therapies. The presence of both chloro and methoxy substituents on the phenyl ring enhances its ability to engage with hydrophobic pockets in protein targets, while the amine functionality provides a hydrogen bond donor/acceptor capability that further refines its binding interactions.
In vitro investigations have begun to unravel the mechanistic aspects of 2-(3,5-dichloro-2-methoxyphenyl)cyclopropan-1-amine, revealing its potential as a modulator of kinases and other signaling proteins. The cyclopropane ring's rigid structure imposes specific orientations on key functional groups, allowing for precise alignment with target residues. This spatial arrangement is critical for achieving high-affinity binding, a hallmark of effective drug candidates. Moreover, the compound's stability under various physiological conditions enhances its suitability for further development into clinical candidates.
The integration of machine learning models has accelerated the exploration of 2-(3,5-dichloro-2-methoxyphenyl)cyclopropan-1-amine's pharmacological profile. Predictive algorithms have identified potential off-target effects and optimized analogs by analyzing large datasets of biological interactions. These computational approaches have guided experimental efforts toward derivatives with improved selectivity and reduced toxicity, aligning with current trends in medicinal chemistry.
One particularly intriguing aspect of this compound is its potential application in developing treatments for neurological disorders. The cyclopropane scaffold has been associated with molecules that interact with GABA receptors and other neurotransmitter systems, suggesting that 2-(3,5-dichloro-2-methoxyphenyl)cyclopropan-1-amine may serve as a precursor for novel therapeutics targeting cognitive and motor functions. Preliminary studies in model systems have shown promising results in modulating neuronal activity without significant side effects.
Another area where this compound shows promise is in oncology research. The ability to selectively inhibit key enzymes involved in cancer cell proliferation has been demonstrated through targeted screenings. The structural features of 2-(3,5-dichloro-2-methoxyphenyl)cyclopropan-1-amine allow it to disrupt signaling pathways such as MAPK and PI3K/Akt, which are frequently overactive in tumor cells. By interfering with these pathways, the compound may induce apoptosis or hinder tumor growth without affecting healthy cells.
The synthesis of 2-(3,5-dichloro-2-methoxyphenyl)cyclopropan-1-amine presents unique challenges due to the delicate functionalization required on both the cyclopropane ring and the phenyl moiety. Advanced synthetic methodologies have been employed to achieve high yields while maintaining regioselectivity. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient construction of the desired framework, facilitating access to analogs for further optimization.
As research continues to uncover new biological functions and applications for this compound, its significance in chemical biology is likely to grow. Collaborative efforts between academic researchers and industry scientists are essential to translate these findings into tangible therapeutic benefits. The development pipeline for 2-(3,5-dichloro-2-methoxyphenyl)cyclopropan-1-amine underscores its potential as a cornerstone molecule in innovative drug discovery initiatives.
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